Cas no 4021-11-8 (2-Methylpyridine-4-carboxylic acid)
2-Methylpyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Methylpyridine-4-carboxylic acid
- 2-Methylisonicotinic Acid
- 2-Methyl-4-pyridinecarboxylic Acid
- 2-Methyl-isonicotinic acid
- AKOS005206893
- SCHEMBL353289
- Z1205493663
- MFCD00513435
- EN300-85323
- W-204280
- Oprea1_070862
- M2602
- PMDHIMMPXRSDML-UHFFFAOYSA-N
- SY013049
- 4-Pyridinecarboxylic acid, 2-methyl-
- 2-methyl-pyridine-4-carboxylic acid
- AB06393
- FT-0600223
- 6-methylpyridine-4-carboxylic acid
- EG-0714
- 2-Methylpyridine-4-carboxylic acid, 97%
- 4021-11-8
- DTXSID30376482
- AM20070141
- CS-W008764
- AC-23149
- 2-MethylisonicotinicAcid
- STK367169
- BBL100119
- DB-005252
- DTXCID30327510
- 628-206-1
- M67424
-
- MDL: MFCD00513435
- Inchi: 1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)
- InChI Key: PMDHIMMPXRSDML-UHFFFAOYSA-N
- SMILES: OC(C1C=CN=C(C)C=1)=O
Computed Properties
- Exact Mass: 137.04800
- Monoisotopic Mass: 137.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 50.2A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.23
- Melting Point: 295-299 °C (D)
- Boiling Point: 368.2℃ at 760 mmHg
- Flash Point: 176.5℃
- Refractive Index: 1.561
- PSA: 50.19000
- LogP: 1.08820
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-Methylpyridine-4-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37
-
Hazardous Material Identification:
- Safety Term:S26;S36/37
- Storage Condition:Room temperature
- Risk Phrases:R36/37/38
2-Methylpyridine-4-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methylpyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1203-5g |
2-Methyl-isonicotinic acid |
4021-11-8 | 98% | 5g |
491.86CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1203-25g |
2-Methyl-isonicotinic acid |
4021-11-8 | 98% | 25g |
1424.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1203-100g |
2-Methyl-isonicotinic acid |
4021-11-8 | 98% | 100g |
4223.25CNY | 2021-05-07 | |
| Fluorochem | 045782-10g |
2-Methyl-isonicotinic acid |
4021-11-8 | 97% | 10g |
£75.00 | 2022-02-28 | |
| Fluorochem | 045782-25g |
2-Methyl-isonicotinic acid |
4021-11-8 | 97% | 25g |
£137.00 | 2022-02-28 | |
| AstaTech | 63948-5/G |
2-METHYL-ISONICOTINIC ACID |
4021-11-8 | 97% | 5g |
$80 | 2023-09-16 | |
| AstaTech | 63948-25/G |
2-METHYL-ISONICOTINIC ACID |
4021-11-8 | 97% | 25g |
$307 | 2023-09-16 | |
| AstaTech | 63948-100/G |
2-METHYL-ISONICOTINIC ACID |
4021-11-8 | 97% | 100g |
$696 | 2023-09-16 | |
| Fluorochem | 045782-1g |
2-Methyl-isonicotinic acid |
4021-11-8 | 97% | 1g |
£17.00 | 2022-02-28 | |
| Fluorochem | 045782-5g |
2-Methyl-isonicotinic acid |
4021-11-8 | 97% | 5g |
£50.00 | 2022-02-28 |
2-Methylpyridine-4-carboxylic acid Suppliers
2-Methylpyridine-4-carboxylic acid Related Literature
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1. Reactions of formylchromone derivatives. Part 5. Transformations of 3-formylchromones into pyrroles and pyridinesPaul D. Clarke,Alan O. Fitton,Mario Kosmirak,Hans Suschitzky,John L. Suschitzky J. Chem. Soc. Perkin Trans. 1 1985 1747
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2. 544. The application of the Hofmann reaction to the synthesis of heterocyclic compounds. Part VII. Synthesis of pyridinopyrimidine derivativesA. C. McLean,F. S. Spring J. Chem. Soc. 1949 2582
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3. Ternary metal complexes of vitamin B6 related compounds. Crystal and molecular structures of copper(II)–2,2′-bipyridyl-pyridoxic acid and copper(II)–2,2′-bipyridyl–pyridoxic acid γ-lactone complexesS. P. Sudhakara Rao,Hattikudur Manohar,Katsuyuki Aoki,Hiroshi Yamazaki J. Chem. Soc. Dalton Trans. 1987 1009
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5. Index of subjects, 1949
Additional information on 2-Methylpyridine-4-carboxylic acid
Introduction to 2-Methylpyridine-4-carboxylic acid (CAS No. 4021-11-8)
2-Methylpyridine-4-carboxylic acid, with the chemical formula C₇H₇NO₂, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic carboxylic acid derivative has garnered considerable attention due to its versatile applications in synthetic chemistry, drug development, and material science. The compound’s unique structural features, including a methyl-substituted pyridine ring and a carboxylic acid functional group, make it a valuable intermediate in the synthesis of various biologically active molecules.
The CAS No. 4021-11-8 identifier is a globally recognized numerical code that uniquely identifies this chemical substance. This standardized classification system ensures precise identification and differentiation of chemical compounds in scientific literature, industrial applications, and regulatory compliance. The compound’s stability and reactivity profile further enhance its utility in laboratory-scale reactions and large-scale manufacturing processes.
In recent years, 2-Methylpyridine-4-carboxylic acid has been extensively studied for its role in pharmaceutical innovation. Its structural motif is frequently incorporated into drug candidates targeting neurological disorders, infectious diseases, and metabolic conditions. For instance, derivatives of this compound have shown promise in modulating enzyme activity and receptor binding, which are critical mechanisms in drug action. The carboxylic acid moiety provides a reactive site for further functionalization, enabling the development of complex molecular architectures with tailored pharmacological properties.
One of the most compelling aspects of 2-Methylpyridine-4-carboxylic acid is its utility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced solubility, bioavailability, and target specificity. Recent advancements in computational chemistry have accelerated the discovery process by predicting how modifications to the pyridine ring can influence drug efficacy. These computational tools, combined with experimental validation, have led to the identification of novel analogs with improved therapeutic profiles.
The compound’s significance extends beyond pharmaceuticals into the realm of materials science. Its ability to form coordination complexes with metal ions has been exploited in catalysis and sensor development. For example, complexes formed between 2-Methylpyridine-4-carboxylic acid and transition metals such as palladium and copper exhibit catalytic activity in cross-coupling reactions, which are fundamental transformations in organic synthesis. Additionally, these metal complexes have been explored for their luminescent properties, making them suitable for use in optoelectronic devices.
From an industrial perspective, the production of 2-Methylpyridine-4-carboxylic acid has seen advancements in green chemistry principles. Efforts to optimize synthetic routes have focused on reducing waste generation and minimizing energy consumption. Biocatalytic methods, particularly those employing engineered enzymes, have emerged as sustainable alternatives to traditional chemical synthesis. These approaches not only enhance environmental compatibility but also improve yield and purity standards.
The role of 2-Methylpyridine-4-carboxylic acid in academic research continues to evolve with emerging trends in chemical biology. Its derivatives are being used to probe fundamental biological pathways by serving as probes or inhibitors of enzymatic activity. For example, studies have demonstrated its potential in modulating neurotransmitter release by interacting with synaptic receptors. Such research not only deepens our understanding of neurological function but also opens new avenues for therapeutic intervention.
In conclusion, 2-Methylpyridine-4-carboxylic acid (CAS No. 4021-11-8) stands as a cornerstone compound in modern chemistry and pharmaceutical science. Its structural versatility and reactivity make it indispensable for synthetic chemists and medicinal chemists alike. As research progresses, the applications of this compound are expected to expand further, driven by innovative methodologies and interdisciplinary collaborations across academia and industry.
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